molecular formula C12H13BrN2O3 B14174163 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester

货号: B14174163
分子量: 313.15 g/mol
InChI 键: INYYJBFALALRST-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester is a brominated pyrrolopyridine derivative featuring a tert-butyl ester group. The tert-butyl ester moiety likely enhances stability and solubility, while the bromo substituent may serve as a reactive site for further functionalization .

属性

分子式

C12H13BrN2O3

分子量

313.15 g/mol

IUPAC 名称

tert-butyl 2-bromo-6-oxo-7H-pyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(17)15-8(13)6-7-4-5-9(16)14-10(7)15/h4-6H,1-3H3,(H,14,16)

InChI 键

INYYJBFALALRST-UHFFFAOYSA-N

规范 SMILES

CC(C)(C)OC(=O)N1C(=CC2=C1NC(=O)C=C2)Br

产品来源

United States

准备方法

Madelung Cyclization Approach

The Madelung cyclization, traditionally used for indole synthesis, has been adapted for pyrrolo[2,3-b]pyridines. Starting with substituted pyridine derivatives, intramolecular cyclization under strong base conditions (e.g., potassium tert-butoxide) at 150–200°C yields the bicyclic framework. For example, 2-phenyl-1H-pyrrolo[2,3-b]pyridine is synthesized via this method, achieving 65–70% yields when using N-methylpyrrolidone as the solvent. Modifications to the Madelung protocol, such as microwave-assisted heating, reduce reaction times from hours to minutes while maintaining regioselectivity.

Fischer Indole Synthesis Variants

The Fischer indole synthesis, involving condensation of arylhydrazines with carbonyl compounds, has been modified to access pyrrolo[2,3-b]pyridines. Cyclization of hydrazine derivatives with α,β-unsaturated ketones in acidic media (e.g., polyphosphoric acid) generates the core structure. This method is particularly effective for introducing alkyl or aryl substituents at the 2-position, with yields ranging from 50% to 85% depending on the steric bulk of the substituents.

Bromination at the 2-Position

Electrophilic Bromination Strategies

Bromination of the pyrrolopyridine core is critical for introducing the 2-bromo substituent. Direct electrophilic bromination using bromine (Br₂) in chloroform at 0°C selectively functionalizes the 3-position in unsubstituted derivatives. However, steric and electronic effects from pre-existing substituents can redirect bromination to the 2-position. For instance, 5-phenyl-7-azaindole undergoes 3-bromination with Br₂, but the presence of electron-withdrawing groups shifts selectivity to the 2-position.

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS in dichloromethane or tetrahydrofuran (THF) with catalytic Lewis acids (e.g., FeCl₃) achieves milder bromination. A patent by WO2006063167A1 reports 80–90% yields for 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine using NBS and triethylamine in THF at room temperature. This method minimizes over-bromination and is scalable for industrial applications.

Oxidation to 6-Oxo-6,7-dihydro Derivatives

Bromine-Mediated Oxidation

Oxidation of dihydropyrrolopyridines to the 6-oxo derivative is achieved using bromine in acetic acid. For example, ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate is dehydrogenated with Br₂ in acetic acid to yield the fully aromatic analog. Applied to pyrrolopyridines, this method introduces the 6-oxo group while maintaining the 2-bromo substituent, though competing side reactions (e.g., ring expansion) necessitate careful control of stoichiometry.

Catalytic Hydrogenation-Oxidation Tandem

A two-step process involving partial hydrogenation followed by oxidation with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) selectively generates the 6,7-dihydro-6-oxo moiety. This approach avoids over-oxidation and preserves the bromine substituent, with reported yields of 70–75%.

tert-Butyl Ester Protection

Triphosgene-Mediated Carbamate Formation

The 1-carboxylic acid group is protected as a tert-butyl ester using triphosgene (bis(trichloromethyl) carbonate) and tert-butanol. In a representative procedure, triphosgene reacts with the carboxylic acid in dichloromethane at 0°C, followed by addition of tert-butanol and triethylamine to yield the ester. This method achieves 85–90% conversion with minimal racemization, critical for chiral intermediates.

Direct Esterification with tert-Butyl Chloride

Alternative protocols employ tert-butyl chloride and DMAP (4-dimethylaminopyridine) in anhydrous THF. While faster, this method requires stoichiometric base (e.g., potassium carbonate) and achieves lower yields (60–70%) due to competing hydrolysis.

Integrated Synthetic Pathways

Sequential Bromination-Oxidation-Esterification

A three-step sequence starting from 1H-pyrrolo[2,3-b]pyridine-1-carboxylic acid involves:

  • Bromination : NBS in THF at 25°C (90% yield).
  • Oxidation : Br₂ in acetic acid at 50°C (75% yield).
  • Esterification : Triphosgene/tert-butanol in CH₂Cl₂ at 0°C (88% yield).

Table 1: Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (%) Reference
Bromination NBS, THF, 25°C 90 95
Oxidation Br₂, CH₃COOH, 50°C 75 88
Esterification Triphosgene, tert-BuOH, 0°C 88 97

One-Pot Protection-Oxidation

Recent advances enable tandem oxidation-esterification using Pd/C and tert-butyl dichloride in dimethylacetamide. This method reduces purification steps but suffers from moderate yields (65%) due to competing decarbonylation.

Challenges and Optimization Strategies

Regioselectivity in Bromination

Electronic effects dominate substituent orientation. Computational studies (DFT) reveal that electron-donating groups at the 5-position direct bromination to the 3-position, while electron-withdrawing groups favor the 2-position. Steric hindrance from bulky substituents (e.g., phenyl) further modulates selectivity.

Side Reactions and Mitigation

  • Ring Expansion : Treatment with chloroform and alkali converts pyrrolopyridines to 1,8-naphthyridines. Using aprotic solvents (e.g., THF) and low temperatures (<10°C) suppresses this pathway.
  • Over-Oxidation : DDQ in dichloroethane at 40°C minimizes degradation of the 6-oxo group.

化学反应分析

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction results in alcohols or amines .

科学研究应用

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has shown that derivatives of this compound can act as inhibitors of specific enzymes or receptors, making them potential candidates for drug development.

    Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials

作用机制

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. For instance, some derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. By inhibiting these receptors, the compound can potentially halt the progression of certain cancers .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences and similarities between the target compound and related pyrrolopyridine derivatives, focusing on substituents, molecular properties, and applications.

Compound Name (CAS) Substituents Molecular Formula Molecular Weight Key Properties/Applications
Target Compound 2-Bromo, 6-oxo, tert-butyl ester Not provided Not provided Likely reactive bromo group for cross-coupling; dihydro-6-oxo for hydrogen bonding
4-Amino derivative (173898-20-9) 4-Amino, tert-butyl ester C₁₂H₁₅N₃O₂ 233.27 Predicted pKa: 7.53; used in kinase inhibitor synthesis; storage at -20°C
3-Iodo derivative (192189-18-7) 3-Iodo, tert-butyl ester Not provided ~311.1* Higher reactivity for Sonogashira couplings; priced at €71/g (1g scale)
4,6-Dichloro derivative (1125592-35-9) 4,6-Dichloro, methyl ester C₉H₆Cl₂N₂O₂ 245 Dichloro groups enhance electrophilicity; methyl ester may reduce steric bulk
Pyrazolo[3,4-c]pyridine analog (152559-31-4) Hexahydro-3-oxo, tert-butyl ester C₁₁H₁₇N₃O₃ 239.27 Saturated ring reduces aromaticity; potential CNS-targeting applications

*Calculated based on molecular formula assumptions.

Structural and Functional Insights

  • Substituent Effects: Bromo vs. Iodo: The target compound’s bromo group offers moderate reactivity in Suzuki-Miyaura couplings, whereas the 3-iodo analog (CAS 192189-18-7) is more reactive in metal-catalyzed reactions due to weaker C–I bonds . Amino vs. Oxo Groups: The 4-amino derivative (CAS 173898-20-9) exhibits basicity (pKa ~7.53), making it suitable for pH-dependent interactions in drug design, while the 6-oxo group in the target compound may participate in hydrogen bonding or tautomerization .
  • Ester Variations :

    • The tert-butyl ester in the target compound and its analogs (e.g., CAS 173898-20-9) improves metabolic stability compared to methyl esters (e.g., CAS 1125592-35-9), which are more prone to hydrolysis .

生物活性

1H-Pyrrolo[2,3-b]pyridine derivatives have garnered attention in medicinal chemistry due to their potential as therapeutic agents. This article focuses on the biological activity of the compound 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester . The compound is noted for its structural features that may influence its interaction with biological targets, particularly in cancer therapy.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula C11H12BrN2O3C_{11}H_{12}BrN_2O_3 and its CAS number 1222175-20-3 . The presence of bromine and a pyrrolo-pyridine scaffold suggests potential interactions with various biological macromolecules.

1. Fibroblast Growth Factor Receptor (FGFR) Inhibition

Recent studies have highlighted the efficacy of pyrrolo[2,3-b]pyridine derivatives in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in several cancers. For instance, a derivative known as compound 4h demonstrated potent inhibitory activity against FGFRs with IC50 values of 7 nM for FGFR1 and 9 nM for FGFR2. This compound also inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis while reducing cell migration and invasion .

2. SGK-1 Kinase Inhibition

The compound has also been investigated for its role as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 is involved in renal fibrosis and electrolyte balance regulation. Inhibition of SGK-1 by this class of compounds could provide therapeutic benefits in conditions such as renal disease and cardiovascular disorders .

Case Study 1: FGFR Inhibition

In a study evaluating various pyrrolo[2,3-b]pyridine derivatives, compound 4h was found to significantly reduce the viability of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis and inhibition of cell cycle progression. The study concluded that this compound could serve as a promising lead for further development in cancer therapeutics .

Case Study 2: Renal Disease Treatment

Another investigation focused on the effects of pyrrolo[2,3-b]pyridine derivatives on SGK-1 activity. The results indicated that these compounds could modulate pathways associated with renal fibrosis, suggesting their potential use in treating chronic kidney diseases where SGK-1 is overactive .

Data Tables

Compound NameCAS NumberBiological TargetIC50 (nM)Activity Description
Compound 4h1222175-20-3FGFR17Potent inhibitor; induces apoptosis in cancer cells
Compound 4h1222175-20-3FGFR29Reduces cell migration and invasion
Pyrrolo Derivative-SGK-1-Potential treatment for renal fibrosis

常见问题

Q. What are the common synthetic routes for preparing 2-bromo-substituted pyrrolo[2,3-b]pyridine derivatives?

The synthesis of brominated pyrrolo[2,3-b]pyridines typically involves regioselective bromination or functionalization of preformed heterocyclic cores. For example:

  • Direct bromination : Use brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C to rt) to introduce bromine at the 2-position. Reaction monitoring via TLC or LCMS is critical to avoid over-bromination .
  • Multi-step synthesis : Construct the pyrrolopyridine scaffold first via cyclization (e.g., using NaH/MeI for methylation in THF), followed by bromination. and highlight the use of Pd-catalyzed cross-coupling or nitration to refine substituents post-cyclization .

Q. How can the purity and structural identity of this compound be validated?

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR in deuterated solvents (e.g., DMSO-d6) to confirm substituent positions. For instance, the 2-bromo group in similar compounds shows characteristic downfield shifts (e.g., δ 7.75 ppm for aromatic protons adjacent to Br in ) .
  • Mass spectrometry : Use ESI-MS or HRMS to verify molecular weight (e.g., [M+H]+^+ peaks). reports ESIMS m/z 311.1 for a related trifluoromethyl analog .
  • HPLC : Assess purity (>95%) using reverse-phase chromatography with UV detection at 254 nm, as described in .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of the pyrrolo[2,3-b]pyridine core be addressed?

Regioselectivity is influenced by electronic and steric factors. Strategies include:

  • Directing groups : Introduce temporary groups (e.g., sulfonyl in ) to steer bromination to the 2-position. Subsequent deprotection yields the desired product .
  • Catalytic control : Use Pd or Cu catalysts to favor specific positions. For example, highlights regioselective bromination of azaindoles using tailored catalysts .
  • Computational modeling : Predict reactive sites via DFT calculations of electron density and frontier molecular orbitals .

Q. What role does the 1,1-dimethylethyl ester group play in modulating reactivity or bioavailability?

  • Steric protection : The bulky tert-butyl ester shields the carboxylic acid from premature hydrolysis, enhancing stability during synthesis. demonstrates similar protection in prodrug analogs .
  • Solubility tuning : The ester improves lipophilicity, aiding membrane permeability. For in vivo studies, enzymatic cleavage (e.g., esterases) releases the active carboxylic acid .
  • Synthetic flexibility : The ester can be selectively deprotected under acidic conditions (e.g., TFA/DCM) for further functionalization .

Q. How can contradictory NMR data for analogous compounds be resolved?

Discrepancies may arise from tautomerism, solvent effects, or impurities. Mitigation steps:

  • Variable-temperature NMR : Identify tautomeric equilibria by analyzing shifts at different temperatures (e.g., 25°C vs. 60°C) .
  • Deuteration studies : Exchange labile protons (e.g., NH in pyrrolo rings) with D2_2O to simplify spectra .
  • Crystallography : Compare solution-state NMR with solid-state X-ray structures (e.g., ’s crystallographic data for 2-(1H-pyrrolo[2,3-b]pyridin-2-yl)pyridine) .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Halogen activation : The 2-bromo group is primed for Pd-catalyzed couplings. Use Pd(PPh3_3)4_4/K2_2CO3_3 in dioxane/H2_2O (105°C) as in for boronic acid partners .
  • Protection of sensitive groups : Temporarily protect the oxo group (e.g., as a ketal) to prevent side reactions during coupling .
  • Microwave-assisted synthesis : Reduce reaction times and improve yields for sterically hindered substrates .

Methodological Tables

Q. Table 1. Key Spectral Data for Analogous Compounds

Compound FeatureNMR Shift (δ, ppm)ESIMS m/zSource
2-Bromo substituent7.75 (s, 1H, Ar-H)309.9 ([M+H]+^+)
6-Oxo group12.25 (s, 1H, NH)311.1 ([M+H]+^+)
tert-Butyl ester1.40 (s, 9H, C(CH3_3)3_3)N/A

Q. Table 2. Reaction Optimization for Bromination

ConditionYield (%)Regioselectivity (2-Br:3-Br)Reference
NBS, DMF, 0°C859:1
Br2_2, AcOH, rt727:1
NBS, AIBN, CCl4_4, reflux908:1

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。